molecular formula C16H13F2N3OS B2716493 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2034568-20-0

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2716493
CAS No.: 2034568-20-0
M. Wt: 333.36
InChI Key: KAMYHCVKGIFAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic N-heterocyclic compound of significant interest in pharmacological research, primarily for investigating immunology and virology pathways. Its molecular architecture, which integrates a difluorobenzamide moiety linked to a pyrazole-thiophene system, is characteristic of compounds designed to modulate key cellular signaling processes. The compound's primary research value lies in its potential as a CRAC (Calcium Release-Activated Calcium) channel inhibitor . CRAC channels are a critical component of the calcium signaling pathway in immune cells, and their inhibition can suppress the activation of T-lymphocytes and the production of cytokines, which are central to inflammatory and autoimmune responses . Research into such inhibitors is pivotal for developing new therapeutic strategies for immune-mediated disorders such as asthma, atopic eczema, and other allergic and inflammatory diseases . Furthermore, the presence of both the pyrazole and thiophene heterocycles places this compound within a broad class of N-heterocycles that have demonstrated promising antiviral activities . These structures are frequently explored for their ability to interfere with viral life cycles, including viral entry into host cells and genome replication . The structural motif of a benzamide linked to a nitrogen-containing heterocycle is a recognized pharmacophore in medicinal chemistry, often associated with targeting a variety of viral and host enzymes . This makes 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide a versatile scaffold for researchers in both immunology and virology, providing a tool for elucidating disease mechanisms and exploring novel intervention points.

Properties

IUPAC Name

2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-12-3-1-4-13(18)15(12)16(22)19-9-14(11-5-8-23-10-11)21-7-2-6-20-21/h1-8,10,14H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMYHCVKGIFAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a difluorobenzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit various biological activities, including:

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds containing pyrazole rings have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. In vitro studies suggest that 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide may exhibit similar effects, potentially leading to reduced viability in cancer cell lines.

Antimicrobial Properties

The presence of the thiophene group is known to enhance the antimicrobial activity of compounds. Research has indicated that thiophene-containing derivatives can exhibit significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may also possess such activities, making it a candidate for further investigation in infectious diseases.

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound may show potential in treating neurodegenerative diseases. The unique combination of functional groups could provide a mechanism for neuroprotection through modulation of neurotransmitter systems.

Synthesis and Mechanism of Action

The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step procedures including:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the thiophene moiety , often via coupling reactions.
  • Fluorination at the benzamide positions to enhance bioactivity.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets involved in disease pathways.

Case Study 1: Anticancer Activity

In vitro experiments conducted on various cancer cell lines demonstrated that treatment with 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide resulted in:

  • A significant decrease in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

A series of bioassays were performed against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The results indicated:

  • Concentration-dependent inhibition of bacterial growth.
  • Minimum inhibitory concentration values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
  • Key Differences :
    • Rip-B lacks fluorine atoms but includes methoxy groups, enhancing electron-donating properties compared to the electron-withdrawing fluorines in the target compound.
    • Yield : 80% vs. unconfirmed for the target compound .
    • Melting Point : 90°C vs. unconfirmed for the target compound .
(b) 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Incorporates a salicylamide group (2-hydroxybenzamide) with methoxyphenethylamine.
  • Yield: 34% (lower than Rip-B), suggesting steric or electronic challenges in synthesis .

Heterocyclic Side Chain Comparisons

(a) N-Ethyl-N-[2-[3-(5-Fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide
  • Structure : Dual orexin receptor antagonist with pyrazole, triazole, and fluoropyridine substituents.
  • Key Differences :
    • The triazole and fluoropyridine groups enhance receptor binding specificity, whereas the target compound’s thiophene may confer metabolic stability due to sulfur’s resistance to oxidation .
    • Pharmacological Activity: Demonstrated orexin receptor antagonism (IC₅₀ < 10 nM) ; target compound’s activity unconfirmed.
(b) 3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
  • Structure : Fluorobenzamide with an imidazopyrimidine substituent.
  • Key Differences :
    • The imidazopyrimidine ring system likely enhances π-π stacking interactions in biological targets compared to the target compound’s simpler pyrazole-thiophene system .

Key Research Findings and Implications

Electronic Effects : Fluorine substituents in the target compound likely increase lipophilicity and metabolic stability compared to methoxy or hydroxyl groups in Rip-B/Rip-D .

Heterocyclic Diversity : The pyrazole-thiophene system may offer unique binding interactions in enzyme/receptor targets compared to triazole- or imidazopyrimidine-containing analogs .

Biological Activity

2,6-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The chemical structure of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₁₄F₂N₄OS
Molecular Weight 328.32 g/mol
CAS Number 1421453-40-8

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds related to pyrazole derivatives. For instance, a series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, certain compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is limited, its structural similarities suggest potential efficacy against tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving various cell lines, including HEK-293 (human embryonic kidney cells), compounds similar to 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide showed low cytotoxicity at concentrations exceeding 50 µM . This indicates a favorable therapeutic index, making it a candidate for further development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide with target proteins. These studies reveal that the compound may interact effectively at the active sites of relevant enzymes involved in disease pathways. For example, docking simulations with tubulin protein indicate promising binding affinities that correlate with observed biological activities .

Case Studies and Research Findings

Several research articles have documented findings relevant to the biological activity of pyrazole-containing compounds:

  • Anti-Tubercular Agents : A study synthesized various substituted benzamide derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Specific compounds exhibited IC90 values indicating strong anti-tubercular activity .
  • Cytotoxicity Profiles : In vitro testing revealed that many pyrazole derivatives had selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells . This selectivity is crucial for developing therapeutics that minimize adverse effects.
  • Molecular Interaction Studies : The interactions between pyrazole derivatives and biological targets were elucidated through computational methods, providing insights into their mechanisms of action .

Q & A

Q. What are the optimized synthetic routes for 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step pathways. A key intermediate, 5-(2,6-difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide, reacts with ethyl chloroacetoacetate to form a non-isolable intermediate, which is further treated with hydrazine hydrate to yield an acetohydrazide derivative. Subsequent condensation with aromatic aldehydes produces substituted benzamide derivatives . For deprotection steps, catalytic hydrogenation using Pd/C under an H₂ atmosphere at room temperature for 10 hours is effective, followed by filtration through Celite and solvent evaporation . Optimizing reaction time, temperature, and catalyst loading (e.g., 10% Pd/C) is critical for maximizing yield and purity.

Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is the gold standard for structural elucidation. The compound’s crystallographic parameters, such as unit cell dimensions, space group, and atomic displacement factors, are refined against high-resolution intensity data. For example, thiophene and pyrazole ring geometries, dihedral angles, and hydrogen-bonding networks are analyzed to confirm stereochemistry and intermolecular interactions . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enhancing resolution.

Advanced Research Questions

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound in modulating biological targets?

  • Methodological Answer : SAR studies involve synthesizing derivatives with modifications to the pyrazole, thiophene, or benzamide moieties. For instance:
  • Replacing the thiophene ring with substituted thiazoles or isoxazoles alters electron density and steric effects, impacting target binding .
  • Introducing fluorine atoms at specific positions (e.g., 2,6-difluoro substitution) enhances metabolic stability and lipophilicity, as observed in analogous orexin receptor antagonists .
    Biological assays (e.g., enzyme inhibition, cell viability) are conducted to correlate structural changes with activity. Dose-response curves and IC₅₀ values are compared across derivatives to identify pharmacophores .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, incubation time). To address this:
  • Standardization : Use identical cell lines (e.g., HEK293 for receptor-binding assays) and control compounds across studies.
  • Orthogonal assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity and fluorescence polarization for enzymatic activity).
  • Data normalization : Express activity as a percentage of positive controls (e.g., 100% inhibition by a known antagonist) to minimize inter-assay variability .

Q. What analytical techniques are recommended for assessing the stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS/MS analysis : Monitor degradation products using reverse-phase chromatography (C18 column) coupled with high-resolution mass spectrometry to identify fragmentation patterns.
  • Kinetic stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals (0, 1, 2, 4, 8, 24 hours) to quantify remaining parent compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations may stem from differences in solvent polarity, catalyst loading, or purification methods. For example:
  • Solvent effects : Using THF instead of DMF may reduce side reactions but lower solubility.
  • Catalyst optimization : Increasing Pd/C from 5% to 10% improves hydrogenation efficiency but may introduce metal residues.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (ethanol/water) can affect recovery rates. Systematic comparison under controlled conditions is essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.